molecular formula C11H18O4 B14019566 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate

Cat. No.: B14019566
M. Wt: 214.26 g/mol
InChI Key: UVYJXHCSHQSNTQ-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4 It is a cyclopropane derivative characterized by the presence of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with tert-butyl and ethyl substituents. One common method includes the esterification of cyclopropane-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release carboxylic acids, which may interact with enzymes or receptors in biological systems. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-5-14-9(12)7-6-8(7)10(13)15-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

UVYJXHCSHQSNTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C(=O)OC(C)(C)C

Origin of Product

United States

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